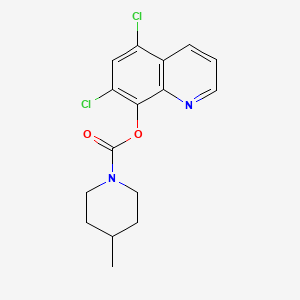

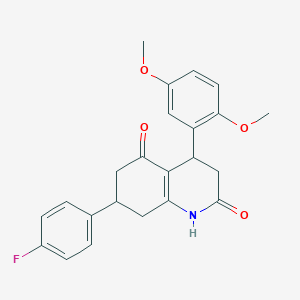

![molecular formula C20H22N4O2S B5588688 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related piperidine derivatives typically involves multi-step chemical reactions. For instance, Kumar et al. (2017) synthesized a novel series of piperazine derivatives starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, cyclization, and Mannich’s reaction, showcasing a method that could be adapted for synthesizing complex piperidine compounds (Kumar et al., 2017). Ojo (2012) also developed a series of piperidine ring-modified analogues through alkylation and reductive amination processes, indicating a versatile approach to modifying the piperidine scaffold for various functionalizations (Ojo, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insight into the arrangement and interaction of molecules. Kuleshova and Khrustalev (2000) determined the crystal structures of piperidine derivatives, highlighting the significance of intermolecular hydrogen bonds in stabilizing molecular structures (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental in understanding the chemical behavior and potential applications of complex piperidine derivatives.

Chemical Reactions and Properties

Piperidine derivatives are known for their versatility in chemical reactions, which is pivotal for synthesizing various pharmaceutical and bioactive molecules. The reactivity of such compounds can be altered by substituting different functional groups, which directly impacts their chemical properties and potential applications. The synthesis and evaluation of novel derivatives by Suresh et al. (2016), which involved specific substitutions on the piperidine ring, demonstrate this versatility (Suresh et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, solubility, and crystalline structure, are influenced by the molecular arrangement and functional groups attached to the piperidine core. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of piperidine derivatives in chemical synthesis and drug development. The research by Varynskyi et al. (2019) on the determination of piperidinium derivatives in biological samples highlights the importance of understanding these properties for the application of piperidine derivatives in therapeutic contexts (Varynskyi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Cytochrome P450 Isoforms

Research emphasizes the importance of understanding the metabolism of drugs by Cytochrome P450 (CYP) enzymes due to the potential for drug-drug interactions when multiple drugs are administered to patients. The selectivity of chemical inhibitors, such as the compound , plays a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism. This knowledge is critical for predicting possible drug interactions and ensuring patient safety (Khojasteh et al., 2011).

Chemistry and Pharmacology of Stereoisomers

The compound's structural characteristics, particularly its piperidine ring, contribute to its unique activity within the 4-anilidopiperidine class of opiates. Research into ohmefentanyl, a structurally related compound, highlights the impact of modifications to the piperidine ring on biological activity. These insights suggest the potential of 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine in developing new pharmacological agents (Brine et al., 1997).

Ligands for D2-like Receptors

The study of arylcycloalkylamines highlights the importance of arylalkyl substituents, like those in the compound of interest, in improving the potency and selectivity of binding affinity at D2-like receptors. This is relevant for the design of new antipsychotic agents, suggesting a potential application of the compound in psychiatric medication (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, closely related to the compound , are significant in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This underscores the versatility of the piperidine and piperazine scaffolds in medicinal chemistry (Rathi et al., 2016).

DNA Minor Groove Binders

The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, illustrates the potential of structurally similar compounds, including those with piperidine elements, to interact with DNA. These interactions are crucial for the development of new drugs targeting genetic diseases or cancer (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-20(15-6-3-2-4-7-15)10-5-11-24(13-20)18(25)17-9-8-16(26-17)12-27-19-21-14-22-23-19/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCPSSXZDRTIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)